![molecular formula C27H25N5O5 B093687 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- CAS No. 15773-36-1](/img/structure/B93687.png)
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Acid Red 52, and it is commonly used as a dye in the textile industry. However, its potential applications extend far beyond the textile industry, and it has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- is not fully understood. However, it has been suggested that it exerts its anti-cancer effects by inhibiting the activity of specific enzymes involved in cell proliferation and survival. It has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemische Und Physiologische Effekte
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and induce oxidative stress. It has also been used as a fluorescent probe for the detection of proteins and nucleic acids and as a pH indicator in biochemical assays.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- in lab experiments is its fluorescent properties, which make it an excellent probe for the detection of proteins and nucleic acids. It is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the study of its potential applications in other fields, such as materials science and environmental science. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- can be achieved through several methods. One of the most commonly used methods is the diazotization reaction, which involves the conversion of an amine group into a diazonium ion. The diazonium ion is then coupled with a coupling agent to produce the desired compound. Another method involves the condensation of 2-naphthol with 4-aminoazobenzene followed by diazotization and coupling.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- has been extensively studied for its potential applications in various fields. In the field of biotechnology, it has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a pH indicator in biochemical assays. In the field of medicine, it has been studied for its potential use as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
CAS-Nummer |
15773-36-1 |
|---|---|
Produktname |
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- |
Molekularformel |
C27H25N5O5 |
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C27H25N5O5/c33-15-13-32(14-16-34)22-11-9-21(10-12-22)29-28-19-5-7-20(8-6-19)30-31-25-23-4-2-1-3-18(23)17-24(26(25)35)27(36)37/h1-12,17,33-35H,13-16H2,(H,36,37) |
InChI-Schlüssel |
MGGBSIKFUGTNBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(CCO)CCO)O)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(CCO)CCO)O)C(=O)O |
Andere CAS-Nummern |
15773-36-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



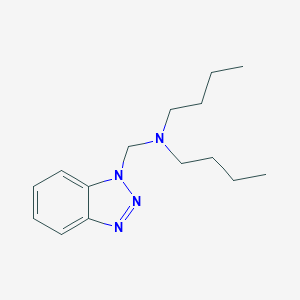
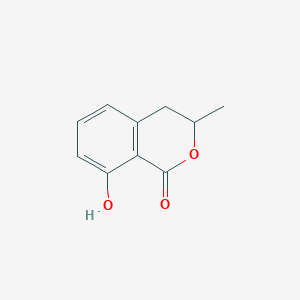
![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)
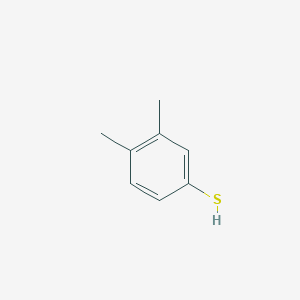
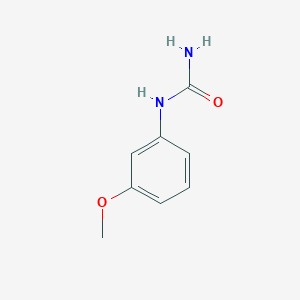
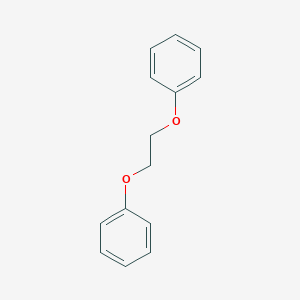
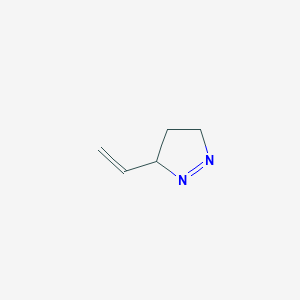
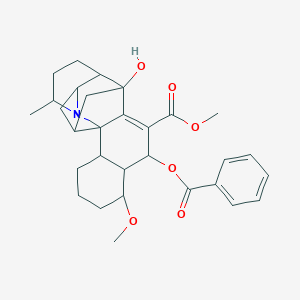
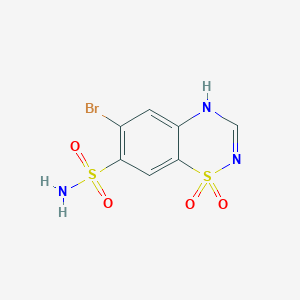
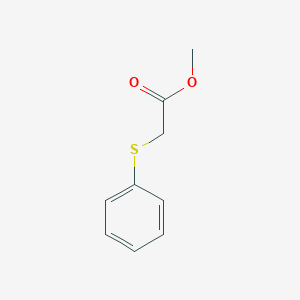
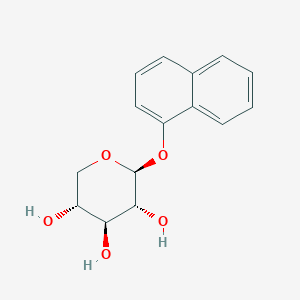
![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)
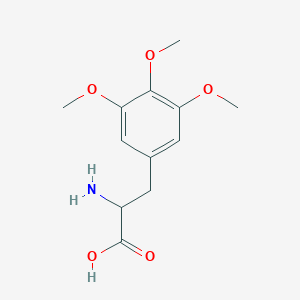
![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)